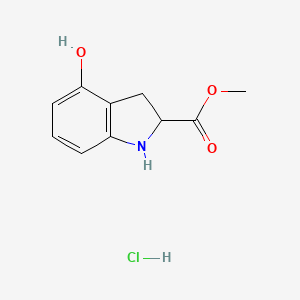

甲基-4-羟基吲哚-2-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2173997-14-1 . It has a molecular weight of 229.66 . The IUPAC name for this compound is “methyl 4-hydroxyindoline-2-carboxylate hydrochloride” and its InChI Code is "1S/C10H11NO3.ClH/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12;/h2-4,8,11-12H,5H2,1H3;1H" .

Synthesis Analysis

The synthesis of indole derivatives, including “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride”, has been a subject of interest for many researchers . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is based on the indole scaffold, which is a significant heterocyclic system in natural products and drugs . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives, including “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride”, are reactive at several different positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . This reactivity allows indole to participate readily in chemical reactions .Physical And Chemical Properties Analysis

“Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is a powder at room temperature .科学研究应用

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The compound can be used in the synthesis of indole derivatives, which have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

Anti-Cancer Applications

Indole derivatives, both natural and synthetic, show various biologically vital properties, including anti-cancer properties. This compound can be used in the synthesis of these derivatives, contributing to cancer treatment .

Synthesis of Alkaloids

This compound can be used in the synthesis of indoles as a moiety in selected alkaloids. Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

Anti-HIV Applications

Indole derivatives have shown potential as anti-HIV agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for HIV .

Anti-Inflammatory Applications

Indole derivatives have shown potential as anti-inflammatory agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for inflammatory conditions .

Antimicrobial Applications

New derivatives of this compound have exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antimicrobial treatments .

Antioxidant Applications

Indole derivatives have shown potential as antioxidants. This compound can be used in the synthesis of these derivatives, contributing to the development of new antioxidant treatments .

Antidiabetic Applications

Indole derivatives have shown potential as antidiabetic agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for diabetes .

作用机制

安全和危害

属性

IUPAC Name |

methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12;/h2-4,8,11-12H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCIAHXZVNBTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)

![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)

![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)

![1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2691311.png)

![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)